![molecular formula C23H15F2N3O B2986709 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326910-09-1](/img/no-structure.png)

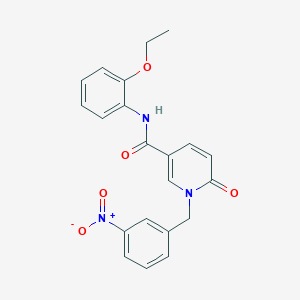

5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

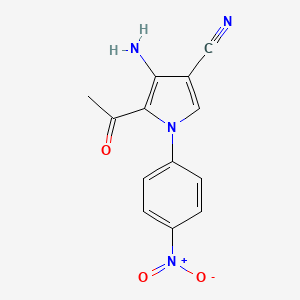

5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research often focuses on the synthesis and structural characterization of novel compounds, including those with pyrazolo[1,5-a]pyrazin-4(5H)-one cores. For instance, studies on N-heterocyclic carbene silver(I) cyclophanes explore the synthesis of complex structures and their ability to form 3D architectures through weak intermolecular interactions, such as π–π interactions, hydrogen bonds, and C–H···π contacts, which are essential for recognizing specific molecules like p-phenylenediamine (Liu et al., 2011). Similarly, the synthesis of fluorinated derivatives of potent carcinogenic hydrocarbons has been undertaken to investigate their mode of action, highlighting the importance of structural modifications on biological activities (Sardella et al., 1982).

Biological Activity Studies

Compounds with pyrazolo[1,5-a]pyrazin-4(5H)-one motifs may also be investigated for their biological activities. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties have been synthesized and evaluated for antimicrobial and anti-proliferative activities, demonstrating significant biological properties (Mansour et al., 2020). This suggests potential research applications of similar compounds in developing new therapeutic agents.

Material Science and Sensor Development

Research applications extend beyond biological activities to include material science and sensor development. Novel monomers and copolymers, for instance, have been synthesized for potential use in metal ion detection and analysis, showcasing the versatility of structurally complex compounds in creating sensitive and selective sensors (Zhou et al., 2008).

Computational and Theoretical Studies

Theoretical studies on compounds with complex structures, including pyrazolo[1,5-a]pyrazin-4(5H)-one cores, contribute to understanding their chemical behavior and potential applications. Density Functional Theory calculations, for instance, provide insights into molecular orbitals and spatial characteristics, aiding in the prediction of reactivity and interactions with biological targets (Al-Amiery et al., 2012).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the introduction of the naphthalen-1-yl and 2,4-difluorobenzyl groups.", "Starting Materials": [ "2-aminopyrazole", "2-naphthol", "2,4-difluorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "dimethylformamide", "triethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Synthesis of 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine", "a. Dissolve 2-aminopyrazole (1.0 g, 10.8 mmol) and 2-naphthol (1.5 g, 10.8 mmol) in acetic acid (20 mL) and heat the mixture at 120°C for 4 hours.", "b. Cool the reaction mixture to room temperature and add sodium nitrite (1.3 g, 18.9 mmol) in water (5 mL) dropwise with stirring.", "c. Add hydrochloric acid (2 M, 10 mL) dropwise to the reaction mixture until the pH reaches 2-3.", "d. Filter the precipitate and wash it with water to obtain 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine as a yellow solid (2.0 g, 85%).", "Step 2: Reduction of 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine", "a. Dissolve 5-nitro-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (1.0 g, 3.6 mmol) in ethanol (20 mL) and add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) dropwise with stirring.", "b. Add palladium on carbon (10%, 0.1 g) and hydrogenate the mixture at room temperature and atmospheric pressure for 12 hours.", "c. Filter the mixture and evaporate the solvent to obtain 5-amino-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine as a yellow solid (0.8 g, 80%).", "Step 3: Synthesis of 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine", "a. Dissolve 5-amino-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (0.5 g, 1.8 mmol) and 2,4-difluorobenzaldehyde (0.5 g, 2.7 mmol) in dimethylformamide (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise with stirring.", "b. Heat the mixture at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the mixture with ethyl acetate (3 x 50 mL) and wash the organic layer with water (50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (0.6 g, 80%)." ] } | |

CAS-Nummer |

1326910-09-1 |

Molekularformel |

C23H15F2N3O |

Molekulargewicht |

387.39 |

IUPAC-Name |

5-[(2,4-difluorophenyl)methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C23H15F2N3O/c24-17-9-8-16(20(25)12-17)14-27-10-11-28-22(23(27)29)13-21(26-28)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2 |

InChI-Schlüssel |

FZPMLCLRTUVUCU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)

![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)

![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)